An In-depth Technical Guide to Methyltetrazine-amino-PEG10-azide: A Heterotrifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Methyltetrazine-amino-PEG10-azide: A Heterotrifunctional Linker for Advanced Bioconjugation
Introduction
In the rapidly advancing fields of chemical biology, drug development, and diagnostics, the ability to precisely and stably link different molecular entities is paramount. Heterobifunctional and heterotrifunctional linkers are central to this endeavor, providing a molecular bridge to construct complex architectures such as antibody-drug conjugates (ADCs), targeted imaging agents, and sophisticated biosensors. Among the most powerful tools in the bioconjugation toolkit is Methyltetrazine-amino-PEG10-azide, a molecule engineered for efficiency, versatility, and biocompatibility.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Methyltetrazine-amino-PEG10-azide. We will delve into the mechanistic underpinnings of its dual bioorthogonal reactivity, provide field-proven experimental protocols, and explore its role in pioneering research and therapeutic development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this advanced linker in their work.
Core Chemical Structure and Physicochemical Properties
Methyltetrazine-amino-PEG10-azide is a heterotrifunctional molecule designed with three distinct reactive moieties, each serving a specific purpose in a sequential conjugation strategy. The structure is built around a flexible and hydrophilic polyethylene glycol (PEG) spacer.
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Methyltetrazine (MeTz): This is an electron-deficient diene that serves as one of the key bioorthogonal handles. The methyl substitution enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, a critical feature for multi-step reactions in complex biological media[1][2]. It participates in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO)[3][4][5].
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Amino (-NH2) Group: This primary amine serves as a versatile nucleophilic handle for initial conjugation to a target biomolecule. It readily reacts with electrophilic groups such as carboxylic acids (in the presence of activators like EDC), NHS esters, or aldehydes, allowing the linker to be covalently attached to proteins, peptides, or other molecules[6].
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Azide (-N3) Group: The azide moiety is a second, independent bioorthogonal handle. It is highly stable and selectively reacts with strained alkynes like BCN or DBCO through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction[6][7][8]. This dual bioorthogonality allows for the sequential and controlled attachment of two different molecules.
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PEG10 Spacer: The ten-unit polyethylene glycol chain is a hydrophilic spacer that confers significant advantages. It improves the aqueous solubility of the linker and the resulting conjugate, mitigates aggregation, and can reduce the immunogenicity of the final construct[5][9][10].
Physicochemical Data Summary
The properties of Methyltetrazine-amino-PEG10-azide can be inferred from its constituent parts and closely related analogs.
| Property | Value / Description | Source(s) |
| Molecular Formula | C29H49N9O10 (representative) | Derived from analogs[6] |
| Molecular Weight | ~712 g/mol (representative) | Derived from analogs[6] |
| Appearance | Typically a red or purple solid | [1][11] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM). The PEG spacer enhances solubility in aqueous buffers. | [1][7][11][12] |
| Storage Conditions | Recommended long-term storage at -20°C, desiccated and protected from light to prevent degradation. | [7][11][13] |
| Stability | The methyltetrazine group offers good stability in aqueous media. The PEG backbone is susceptible to long-term oxidative degradation. The azide group is highly stable under typical bioconjugation conditions. | [2][13][14] |
The Principle of Dual Bioorthogonal Ligation
The power of this linker lies in its two distinct and mutually non-interfering "click" chemistry handles: the methyltetrazine and the azide. This allows for a highly controlled, sequential introduction of different payloads.
The Methyltetrazine-TCO Ligation
The primary reaction for the tetrazine moiety is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, such as trans-cyclooctene (TCO). This reaction is renowned for its exceptional kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known[15][16][17].
Key Characteristics:
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Biocompatible: The reaction proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, room temperature) without the need for cytotoxic copper catalysts or other additives[1].
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Extremely Fast: The rapid kinetics enable efficient labeling even at very low concentrations, which is ideal for in vivo applications or when dealing with low-abundance targets[1][15][17].
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Irreversible: The reaction forms a stable dihydropyridazine linkage and releases nitrogen gas (N2) as the only byproduct, driving the reaction to completion[17].
The Azide-Alkyne Ligation
The azide group provides a second orthogonal handle. While it can participate in copper-catalyzed reactions (CuAAC), its main utility in bioorthogonal settings is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN[4][7].
Key Characteristics:
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Orthogonality: The azide-alkyne reaction does not interfere with the tetrazine-TCO ligation, allowing for precise, stepwise conjugation.
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Copper-Free: SPAAC avoids the cellular toxicity associated with copper catalysts, preserving the integrity of biological systems.
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High Specificity: The azide and strained alkyne groups react exclusively with each other, ignoring other functional groups present in a biological milieu.
Caption: Dual bioorthogonal reaction pathways of the linker.
Applications in Research and Drug Development
The unique trifunctional nature of Methyltetrazine-amino-PEG10-azide enables the construction of highly complex and precisely defined bioconjugates.
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Antibody-Drug Conjugates (ADCs): This linker is ideal for creating next-generation ADCs with dual payloads. An antibody can be modified at a carboxyl residue (via the linker's amine). Subsequently, a cytotoxic drug can be attached via the tetrazine handle, and an imaging agent or a second, mechanistically different drug can be attached via the azide handle.
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Pretargeted Imaging and Therapy: In this strategy, an antibody conjugated with the linker is administered to a patient and allowed to accumulate at a tumor site[16]. After the unbound antibody has cleared from circulation, a much smaller, rapidly clearing TCO-functionalized imaging agent (e.g., a radionuclide) or therapeutic agent is administered. The fast IEDDA reaction ensures rapid and specific localization of the payload at the target, maximizing efficacy while minimizing off-target toxicity[1][16][18].
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Construction of Complex Biomaterials: The linker can be used to assemble multi-protein complexes, functionalize nanoparticles, or attach biomolecules to surfaces in a controlled and oriented manner[19].
Experimental Protocol: Two-Stage Labeling of an Antibody
This protocol outlines a general methodology for first conjugating the linker to an antibody via its amine group, followed by the bioorthogonal ligation of a TCO-functionalized payload.
Causality and Self-Validation: This protocol is designed as a self-validating system. Each stage is followed by a purification step to remove excess reagents. Characterization steps are included to confirm the success of each conjugation, ensuring that the final product is well-defined. The choice of buffers and pH is critical; for instance, EDC/NHS chemistry is most efficient at a slightly acidic pH for activation and a physiological to slightly basic pH for reaction with amines, while the bioorthogonal IEDDA reaction is robust across a wide pH range[17].
Materials and Reagents
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Target Antibody (Ab) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like Tris or glycine.
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Methyltetrazine-amino-PEG10-azide (Linker)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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TCO-Payload (e.g., TCO-Fluorescent Dye)
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Spin Desalting Columns (e.g., Zeba Spin, 7K MWCO)
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Anhydrous DMSO
Workflow Diagram
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- 15. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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